Cas no 34341-28-1 (benzaldehyde, 2,3,4-trimethyl- (6ci,8ci,9ci))

Benzaldehyde, 2,3,4-trimethyl- (6CI,8CI,9CI) is a substituted aromatic aldehyde characterized by three methyl groups positioned at the 2, 3, and 4 locations on the benzene ring. This structural modification enhances its steric and electronic properties, making it valuable in organic synthesis and specialty chemical applications. The compound exhibits increased stability and altered reactivity compared to unsubstituted benzaldehyde, facilitating selective reactions in fine chemical and pharmaceutical intermediates. Its defined substitution pattern allows for precise control in synthetic pathways, particularly in the formation of complex heterocycles or chiral derivatives. The product is typically used in research and industrial settings where tailored aromatic aldehydes are required.
benzaldehyde, 2,3,4-trimethyl- (6ci,8ci,9ci) structure
34341-28-1 structure
Product Name:benzaldehyde, 2,3,4-trimethyl- (6ci,8ci,9ci)
CAS No:34341-28-1
MF:C10H12O
MW:148.201683044434
CID:919020
PubChem ID:2752597
Update Time:2025-06-07

benzaldehyde, 2,3,4-trimethyl- (6ci,8ci,9ci) Chemical and Physical Properties

Names and Identifiers

    • benzaldehyde, 2,3,4-trimethyl- (6ci,8ci,9ci)
    • 2,3,4-TrimethyIbenzaldehyde
    • 2,3,4-trimethylbenzaldehyde
    • SCHEMBL366594
    • 34341-28-1
    • MFCD01652197
    • SY361047
    • 70679-68-4
    • AKOS004907327
    • Z1216815451
    • EN300-746797
    • DTXSID30372909
    • Inchi: 1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3
    • InChI Key: RPZOPDOUASNMNP-UHFFFAOYSA-N
    • SMILES: CC1C(C)=C(C)C(C=O)=CC=1

Computed Properties

  • Exact Mass: 148.08886
  • Monoisotopic Mass: 148.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

benzaldehyde, 2,3,4-trimethyl- (6ci,8ci,9ci) Pricemore >>

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